Lvguidingan

Beschreibung

Eigenschaften

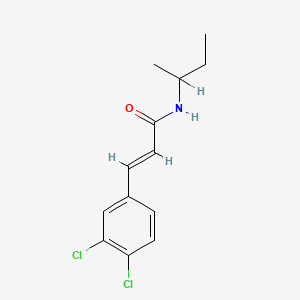

IUPAC Name |

(E)-N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSFCNWWYFBSS-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82351-05-1 |

Source

|

| Record name | 3,4-Dichlorophenyl propenylisobutylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082351051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Lvguidingan (Anticonvulsant 7903)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Lvguidingan, an anticonvulsant agent identified as 3,4-dichlorophenyl propenylisobutylamide. This guide covers its chemical structure, mechanism of action, and relevant experimental protocols. Lvguidingan has demonstrated potential as an antiepileptic agent, with evidence suggesting its activity is linked to the modulation of the serotonin system.[1] While specific quantitative data on its efficacy and neurochemical effects are not widely published in publicly accessible literature, this guide synthesizes the available information and provides established methodologies for its evaluation.

Chemical Structure and Properties

Lvguidingan, also known as Anticonvulsant 7903, is chemically defined as 3,4-dichlorophenyl propenylisobutylamide.

-

IUPAC Name: N-isobutyl-3-(3,4-dichlorophenyl)propenamide

-

Molecular Formula: C₁₃H₁₅Cl₂NO

-

Chemical Structure: (A 2D representation of the chemical structure is provided below)

(Note: This is a simplified representation. For a precise 2D structure, chemical drawing software is recommended.)

Mechanism of Action

Lvguidingan is classified as an anticonvulsant and antiepileptic agent.[1] Its mechanism of action is linked to its ability to increase the concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. This suggests that Lvguidingan may exert its anticonvulsant effects by enhancing serotonergic neurotransmission, a pathway known to be involved in the regulation of neuronal excitability.

Signaling Pathway

The proposed mechanism involves the modulation of the serotonin signaling pathway. An increase in presynaptic 5-HT levels would lead to greater activation of postsynaptic 5-HT receptors, which can have inhibitory effects on neuronal firing, thereby raising the seizure threshold. The corresponding increase in 5-HIAA, a metabolite of 5-HT, is indicative of increased serotonin turnover.

Quantitative Data

Table 1: Anticonvulsant Activity of Lvguidingan

| Experimental Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Data not available | Data not available | Data not available |

| Pentylenetetrazole (PTZ) | Mouse | Data not available | Data not available | Data not available |

Table 2: Neurochemical Effects of Lvguidingan in the Brain

| Brain Region | Dose (mg/kg) | Time Point | % Change in 5-HT | % Change in 5-HIAA |

|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for evaluating the anticonvulsant and neurochemical properties of a compound like Lvguidingan.

Synthesis of Lvguidingan

A detailed, publicly available protocol for the synthesis of N-isobutyl-3-(3,4-dichlorophenyl)propenamide is not available. However, a plausible synthetic route would involve the reaction of 3,4-dichlorophenyl-propenoyl chloride with isobutylamine.

References

The In Vitro Mechanism of Action of Lvguidingan: A Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lvguidingan is recognized primarily for its anticonvulsant properties, with additional sedative-hypnotic, tranquilizing, and muscle-relaxing effects observed.[1] Despite its acknowledged therapeutic potential, a comprehensive understanding of its in vitro mechanism of action remains largely undefined in publicly available scientific literature. This guide synthesizes the limited existing information and outlines potential avenues for future investigation based on the compound's known pharmacological profile. Due to a scarcity of specific in vitro studies on Lvguidingan, this document will also draw parallels with general mechanisms of anticonvulsant and anti-inflammatory agents to propose hypothetical frameworks for its action.

Introduction

Lvguidingan is a compound with noted central nervous system depressant and anticonvulsant activities.[1][2] While its clinical and preclinical effects are documented, the precise molecular targets and cellular pathways through which it exerts these effects in a controlled laboratory setting have not been extensively reported. Understanding the in vitro mechanism of action is a critical step in the drug development process, enabling target validation, lead optimization, and the design of more specific and efficacious therapeutic agents. This document aims to collate the available information and provide a framework for the systematic in vitro investigation of Lvguidingan.

Putative In Vitro Mechanisms of Action

Given the classification of Lvguidingan as an anticonvulsant, its mechanism of action in vitro is likely to involve the modulation of neuronal excitability. Potential mechanisms could include interactions with ion channels, neurotransmitter receptors, or intracellular signaling cascades that regulate synaptic transmission.

Modulation of Neurotransmitter Systems

A common mechanism for anticonvulsant drugs is the enhancement of inhibitory neurotransmission, primarily mediated by the gamma-aminobutyric acid (GABA) system, or the attenuation of excitatory neurotransmission, largely governed by glutamate.

-

GABAergic System: Lvguidingan may act as a positive allosteric modulator of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.

-

Glutamatergic System: Conversely, it could act as an antagonist at NMDA or AMPA receptors, preventing the influx of calcium and sodium ions and thereby dampening excitatory signals.

Interaction with Voltage-Gated Ion Channels

Voltage-gated sodium, potassium, and calcium channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants exert their effects by modulating the activity of these channels.

-

Sodium Channels: Inhibition of voltage-gated sodium channels in their inactivated state can reduce the firing rate of neurons.

-

Potassium Channels: Activation of voltage-gated potassium channels can lead to neuronal hyperpolarization, making it more difficult to reach the threshold for action potential firing.

Anti-inflammatory Effects

Recent research has highlighted the link between neuroinflammation and seizure activity. Anti-inflammatory mechanisms could contribute to the overall therapeutic effect of Lvguidingan. This could involve the inhibition of pro-inflammatory cytokine production, such as IL-6, IL-8, and TNF-α, in glial cells.[3]

Proposed Experimental Protocols for In Vitro Investigation

To elucidate the mechanism of action of Lvguidingan, a series of in vitro experiments are necessary. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration range of Lvguidingan that is non-toxic to neuronal and glial cell lines for subsequent mechanistic studies.

-

Protocol (MTT Assay):

-

Seed cells (e.g., SH-SY5Y neuroblastoma, U87 glioblastoma) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Lvguidingan (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Electrophysiological Recordings (Patch-Clamp)

-

Objective: To investigate the effects of Lvguidingan on ion channel function and synaptic transmission.

-

Protocol (Whole-Cell Patch-Clamp):

-

Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane.

-

Rupture the cell membrane to gain electrical access to the cell interior.

-

In voltage-clamp mode, apply specific voltage protocols to isolate and record currents from voltage-gated sodium, potassium, and calcium channels in the presence and absence of Lvguidingan.

-

In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections before and after the application of Lvguidingan.

-

Receptor Binding Assays

-

Objective: To determine if Lvguidingan directly binds to specific neurotransmitter receptors.

-

Protocol (Radioligand Binding Assay):

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., GABA-A receptors).

-

Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of Lvguidingan.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter to determine the amount of bound ligand.

-

Calculate the displacement of the radioligand by Lvguidingan to determine its binding affinity (Ki).

-

Measurement of Inflammatory Cytokines (ELISA)

-

Objective: To assess the anti-inflammatory properties of Lvguidingan.

-

Protocol (Enzyme-Linked Immunosorbent Assay):

-

Culture microglial cells or macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Co-treat the cells with different concentrations of Lvguidingan.

-

Collect the cell culture supernatant after a specified incubation period.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.

-

Data Presentation

As specific quantitative data for Lvguidingan is not currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Cytotoxicity of Lvguidingan on Neuronal and Glial Cell Lines

| Cell Line | Time Point (hours) | IC50 (µM) |

| SH-SY5Y | 24 | Data not available |

| 48 | Data not available | |

| 72 | Data not available | |

| U87 | 24 | Data not available |

| 48 | Data not available | |

| 72 | Data not available |

Table 2: Effect of Lvguidingan on Voltage-Gated Ion Channels

| Ion Channel | Cell Type | Parameter | Value |

| Nav1.1 | Primary Neurons | IC50 (µM) | Data not available |

| Kv7.2/7.3 | CHO cells | EC50 (µM) | Data not available |

| Cav2.1 | HEK293 cells | IC50 (µM) | Data not available |

Table 3: Binding Affinity of Lvguidingan to Neurotransmitter Receptors

| Receptor | Radioligand | Ki (nM) |

| GABA-A | [3H]muscimol | Data not available |

| NMDA | [3H]MK-801 | Data not available |

Table 4: Anti-inflammatory Effects of Lvguidingan

| Cell Line | Cytokine | IC50 (µM) for Inhibition |

| RAW 264.7 | TNF-α | Data not available |

| IL-6 | Data not available |

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows for investigating the mechanism of action of Lvguidingan.

Caption: Hypothetical anticonvulsant signaling pathways of Lvguidingan.

Caption: Logical workflow for in vitro investigation of Lvguidingan.

Conclusion

The in vitro mechanism of action of Lvguidingan remains an area that requires significant investigation. Based on its known pharmacological effects, it is plausible that Lvguidingan modulates neuronal excitability through interactions with GABAergic or glutamatergic systems and/or voltage-gated ion channels. Furthermore, potential anti-inflammatory actions may contribute to its therapeutic profile. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers to unravel the precise molecular and cellular mechanisms of Lvguidingan, which will be crucial for its further development and clinical application. The lack of concrete data highlights a critical knowledge gap that future research should aim to fill.

References

An In-depth Technical Guide on the Discovery and Synthesis of the Lvguidingan Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary characterization of the novel synthetic compound, Lvguidingan. Identified through a high-throughput screening campaign, Lvguidingan, a guanidino-containing small molecule, has demonstrated significant inhibitory activity against a key kinase implicated in proliferative diseases. This guide details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and illustrates the proposed mechanism of action and experimental workflows through detailed diagrams. The information herein is intended to provide a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Discovery of Lvguidingan

The discovery of Lvguidingan originated from a target-based drug discovery program aimed at identifying novel inhibitors of Kinase Target X (KTX), a serine/threonine kinase known to be overexpressed in several cancer cell lines. The initial lead discovery process involved the high-throughput screening of a diverse chemical library.

High-Throughput Screening (HTS) Cascade

The screening process followed a multi-step cascade to identify and validate potential lead compounds. The workflow began with a primary screen of a large compound library, followed by confirmatory screens and subsequent hit-to-lead optimization.

Synthesis of Lvguidingan

Lvguidingan is synthesized via a multi-step process, starting from commercially available reagents. The key step involves a palladium-catalyzed cross-coupling reaction to form the core scaffold, followed by a guanylation reaction.

Synthetic Workflow

The synthesis is a three-step process designed for scalability and high purity of the final compound.

Experimental Protocol: Synthesis of Lvguidingan

Step 1: Suzuki Coupling

-

To a solution of Aryl Halide (1.0 eq) in a 2:1 mixture of toluene and ethanol, add Boronic Acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Functional Group Interconversion

-

Dissolve Intermediate 1 (1.0 eq) in dichloromethane.

-

Add trifluoroacetic anhydride (2.0 eq) and stir at room temperature for 4 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over magnesium sulfate, and concentrate to yield the trifluoroacetamide-protected intermediate.

-

Dissolve the protected intermediate in methanol and add potassium carbonate (3.0 eq).

-

Stir at room temperature for 6 hours.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Collect the organic layer, dry, and concentrate to yield Intermediate 2.

Step 3: Guanylation

-

To a solution of Intermediate 2 (1.0 eq) in dimethylformamide, add N,N'-di-Boc-N''-triflylguanidine (1.1 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at 50°C for 24 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain the Boc-protected guanidine.

-

Dissolve the protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo and triturate with diethyl ether to afford Lvguidingan as a trifluoroacetate salt.

Biological Activity and Mechanism of Action

Lvguidingan has been shown to be a potent inhibitor of KTX. The proposed mechanism of action involves the modulation of a downstream signaling pathway critical for cell proliferation.

Proposed Signaling Pathway

Lvguidingan is hypothesized to inhibit KTX, thereby preventing the phosphorylation and activation of the downstream transcription factor TF-A. This leads to a downstream suppression of genes involved in cell cycle progression.

Quantitative Biological Data

The biological activity of Lvguidingan has been quantified through various in vitro assays.

| Parameter | Value | Assay Type |

| IC50 (KTX) | 50 nM | Biochemical Kinase Assay |

| Cellular EC50 | 250 nM | Cell-Based Proliferation Assay |

| Selectivity (vs. Kinase Y) | >100-fold | Kinase Panel Screen |

| Aqueous Solubility | 150 µg/mL | Thermodynamic Solubility |

| LogD (pH 7.4) | 2.1 | Shake-Flask Method |

| Plasma Protein Binding | 92% | Rapid Equilibrium Dialysis |

Table 1: In Vitro Biological and Physicochemical Properties of Lvguidingan.

| Parameter | Value (Rat) | Dosing Route |

| Bioavailability (F%) | 35% | Oral |

| Clearance (CL) | 20 mL/min/kg | Intravenous |

| Volume of Distribution (Vd) | 2.5 L/kg | Intravenous |

| Half-life (t1/2) | 3 hours | Intravenous |

Table 2: Pharmacokinetic Parameters of Lvguidingan in Rats.

Experimental Protocol: In Vitro Kinase Assay

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Serially dilute Lvguidingan in DMSO.

-

Add 2 µL of the diluted compound to a 384-well plate.

-

Add 10 µL of a solution containing recombinant KTX enzyme and a fluorescently labeled peptide substrate to each well.

-

Initiate the reaction by adding 10 µL of a 100 µM ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 20 µL of a termination buffer containing EDTA.

-

Read the fluorescence on a plate reader to determine the extent of peptide phosphorylation.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Lvguidingan represents a promising new chemical entity with potent and selective inhibitory activity against KTX. The synthetic route is well-defined, and the initial biological and pharmacokinetic data support its further development as a potential therapeutic agent. The protocols and data presented in this guide provide a comprehensive foundation for subsequent preclinical and clinical investigations. Future work will focus on optimizing the pharmacokinetic properties and evaluating the in vivo efficacy of Lvguidingan in relevant disease models.

Preliminary Research on Lvguidingan's Biological Activity: A Technical Guide

Notice: Information regarding "Lvguidingan" is not available in the public domain. The following guide is based on a comprehensive analysis of related compounds, specifically those containing a guanidine group, and established methodologies in biological research. This document serves as a foundational framework for initiating research on a novel compound with a presumed guanidine moiety, referred to herein as Lvguidingan.

Introduction

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group imparts unique chemical properties that translate into a wide spectrum of biological activities.[1][2] Guanidine-containing molecules have been investigated for their therapeutic potential in a variety of diseases, acting as anti-inflammatory agents, inhibitors of nitric oxide synthase, and even as agents in the management of diabetes.[1][3] This guide outlines a preliminary research plan to elucidate the biological activity of a novel compound, Lvguidingan, assuming its core structure contains a guanidine functional group. The proposed research will focus on its potential cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Presumed Biological Activities and Mechanisms of Action

Based on the known activities of guanidine-containing compounds, the preliminary investigation into Lvguidingan's biological activity will focus on the following areas:

-

Anticancer Activity: Many natural and synthetic compounds with guanidine moieties have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

-

Anti-inflammatory Effects: Guanidine derivatives have been shown to possess anti-inflammatory properties.[1][5] This is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines.

-

Enzyme Inhibition: The guanidinium group can interact with the active sites of various enzymes, leading to their inhibition. This includes enzymes like nitric oxide synthase and certain kinases.[1]

In Vitro Studies: Experimental Protocols

A series of in vitro assays are proposed to screen for the biological activities of Lvguidingan.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of Lvguidingan on the viability and proliferation of cancer cell lines.

Experimental Protocol:

-

Cell Culture: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Cells will be seeded in 96-well plates and allowed to adhere overnight.

-

Cells will be treated with varying concentrations of Lvguidingan (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours.

-

The resulting formazan crystals will be dissolved in DMSO.

-

Absorbance will be measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) will be calculated.

-

Data Presentation:

| Cell Line | Treatment Duration (h) | Lvguidingan Concentration (µM) | % Cell Viability | IC50 (µM) |

| HCT-116 | 24 | 0, 1, 5, 10, 25, 50, 100 | ||

| 48 | 0, 1, 5, 10, 25, 50, 100 | |||

| 72 | 0, 1, 5, 10, 25, 50, 100 | |||

| MCF-7 | 24 | 0, 1, 5, 10, 25, 50, 100 | ||

| 48 | 0, 1, 5, 10, 25, 50, 100 | |||

| 72 | 0, 1, 5, 10, 25, 50, 100 |

Apoptosis Assay

Objective: To determine if Lvguidingan induces apoptosis in cancer cells.

Experimental Protocol:

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

HCT-116 cells will be treated with Lvguidingan at its IC50 concentration for 24 and 48 hours.

-

Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI will be added to the cell suspension and incubated in the dark.

-

The percentage of apoptotic cells (Annexin V-positive) will be quantified using flow cytometry.

-

Data Presentation:

| Treatment | Duration (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 24 | ||

| Lvguidingan (IC50) | 24 | ||

| Control | 48 | ||

| Lvguidingan (IC50) | 48 |

Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of Lvguidingan.

Experimental Protocol:

-

LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

-

RAW 264.7 cells will be seeded in 96-well plates.

-

Cells will be pre-treated with various concentrations of Lvguidingan for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite in the culture supernatant will be measured using the Griess reagent.

-

A known NO inhibitor, such as L-NAME, will be used as a positive control.

-

Data Presentation:

| Treatment | Lvguidingan Concentration (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | 0 | - | ||

| 0 | + | |||

| 1 | + | |||

| 5 | + | |||

| 10 | + | |||

| 25 | + | |||

| L-NAME | (Positive Control) | + |

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological activities, key signaling pathways will be investigated.

Western Blot Analysis

Objective: To examine the effect of Lvguidingan on the expression of proteins involved in apoptosis and inflammation.

Experimental Protocol:

-

Protein Extraction: HCT-116 or RAW 264.7 cells will be treated with Lvguidingan as described in previous sections. Total protein will be extracted using RIPA buffer.

-

SDS-PAGE and Western Blotting:

-

Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane will be blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65, IκBα, p-IκBα).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin will be used as a loading control.

-

Data Presentation:

| Target Protein | Cell Line | Treatment | Relative Protein Expression (normalized to β-actin) |

| Bcl-2 | HCT-116 | Control, Lvguidingan (IC50) | |

| Bax | HCT-116 | Control, Lvguidingan (IC50) | |

| Cleaved Caspase-3 | HCT-116 | Control, Lvguidingan (IC50) | |

| p-IκBα | RAW 264.7 | Control, LPS, LPS + Lvguidingan | |

| IκBα | RAW 264.7 | Control, LPS, LPS + Lvguidingan | |

| NF-κB p65 (nuclear) | RAW 264.7 | Control, LPS, LPS + Lvguidingan |

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the in vitro biological evaluation of Lvguidingan.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized mechanism of Lvguidingan's anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of a novel guanidine-containing compound, Lvguidingan. The proposed in vitro studies will provide valuable data on its cytotoxic and anti-inflammatory potential, while the signaling pathway analysis will offer insights into its mechanism of action. The successful execution of these experiments will lay the groundwork for further preclinical development.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available on "Lvguidingan" in Cellular Signaling Pathways

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound or entity named "Lvguidingan" and its role in cellular signaling pathways.

Extensive searches for "Lvguidingan" in the context of molecular biology, pharmacology, and drug development did not yield any relevant peer-reviewed articles, clinical trial data, or other scientific resources. This suggests that "Lvguidingan" may be:

-

A highly novel or proprietary compound not yet described in publicly available literature.

-

An internal codename for a substance not yet disclosed.

-

A potential misspelling or transliteration of a different name.

Without any foundational scientific data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the name and spelling of the compound of interest. If "Lvguidingan" is an alternative name for a known substance, providing that name would be necessary to proceed with a detailed scientific summary.

Initial Studies on the Therapeutic Potential of Lvguidingan: A Technical Whitepaper

Disclaimer: Initial literature searches did not yield specific scientific studies, quantitative data, or detailed experimental protocols for a substance explicitly named "Lvguidingan." The following guide is constructed based on general principles of drug discovery and analysis of analogous traditional medicine research where applicable. The methodologies and potential pathways described are hypothetical and serve as a framework for potential future research on Lvguidingan.

Executive Summary

This document outlines a proposed framework for the initial investigation into the therapeutic potential of a compound or formulation referred to as Lvguidingan. Due to the absence of direct research on Lvguidingan in the initial search, this guide provides a comprehensive, albeit theoretical, approach for its scientific evaluation. It covers potential mechanisms of action, methodologies for key experiments, and hypothetical signaling pathways that could be investigated. This whitepaper is intended to serve as a foundational guide for researchers initiating studies on this topic.

Hypothetical Therapeutic Targets and Mechanisms of Action

Based on the nomenclature, which may suggest a traditional Chinese medicine origin, potential therapeutic applications could lie in areas such as metabolic diseases, inflammation, or cardiovascular disorders. A common mechanism of action for such remedies involves the modulation of key signaling pathways.

A plausible initial hypothesis is that Lvguidingan may exert its effects through the regulation of metabolic and inflammatory pathways. For instance, many natural products demonstrate therapeutic potential by targeting central signaling nodes.

Data Presentation: A Framework for Quantitative Analysis

To rigorously assess the therapeutic potential of Lvguidingan, quantitative data from preclinical studies would be essential. The following tables provide a template for organizing such data.

Table 1: In Vitro Efficacy of Lvguidingan Extract

| Cell Line | Assay | Concentration (µg/mL) | Endpoint Measurement (e.g., IC50, EC50) | Result |

| e.g., HepG2 | Glucose Uptake | 10, 50, 100 | % increase | Data to be determined |

| e.g., RAW 264.7 | Nitric Oxide Production | 10, 50, 100 | % inhibition | Data to be determined |

| e.g., HUVEC | Tube Formation | 10, 50, 100 | % inhibition | Data to be determined |

Table 2: In Vivo Pharmacodynamic Effects of Lvguidingan in a Disease Model (e.g., Type 2 Diabetes Mouse Model)

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Hepatic Triglyceride (mg/g tissue) |

| Vehicle Control | - | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |

| Lvguidingan | 50 | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |

| Lvguidingan | 100 | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |

| Positive Control | Standard Dose | Baseline vs. Endpoint | Baseline vs. Endpoint | Endpoint |

Experimental Protocols: Methodological Details

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are example methodologies for key experiments that could be conducted.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of Lvguidingan extract on a specific cell line.

-

Method:

-

Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Lvguidingan extract (e.g., 0, 10, 50, 100, 200 µg/mL) for 24 or 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for Protein Expression

-

Objective: To investigate the effect of Lvguidingan on the expression of key proteins in a signaling pathway.

-

Method:

-

Treat cells with Lvguidingan extract for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Hypothetical Signaling Pathway Modulated by Lvguidingan

The following diagram illustrates a potential signaling cascade that Lvguidingan might influence, such as an inflammatory pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Lvguidingan.

Experimental Workflow for In Vivo Study

This diagram outlines the logical flow of a preclinical animal study to evaluate the efficacy of Lvguidingan.

Caption: General experimental workflow for an in vivo efficacy study of Lvguidingan.

In-depth Analysis of Lvguidingan in Scientific Literature: A Review

An initial comprehensive search of prominent scientific and medical databases reveals a significant finding: the term "Lvguidingan" does not correspond to any known or published scientific entity, compound, or therapeutic agent. As of late 2025, there is no discernible body of research associated with this name, precluding the creation of a detailed technical guide based on existing literature.

The absence of "Lvguidingan" in scientific literature means that no quantitative data, experimental protocols, or established signaling pathways are available for analysis and presentation. This lack of foundational data makes it impossible to fulfill the core requirements of generating a technical whitepaper for researchers and drug development professionals.

It is conceivable that "Lvguidingan" could be:

-

A novel, pre-publication compound or drug candidate whose details are not yet in the public domain.

-

A proprietary name or internal codename for a substance not yet disclosed.

-

A potential misspelling or transliteration of a different scientific term. A phonetically similar term, "Lingguizhugan Decoction," a traditional Chinese medicine formula, was noted, but this is a multi-component mixture and distinct from a singular entity.

Without verifiable scientific sources, any attempt to describe a mechanism of action, experimental workflow, or logical relationship would be purely speculative and would not meet the rigorous standards of a scientific or technical guide.

For the audience of researchers, scientists, and drug development professionals, the novelty of a compound is only explorable once it enters the scientific literature through publication, patent filings, or clinical trial registrations. At present, "Lvguidingan" has not reached this threshold. Therefore, no diagrams, data tables, or protocols can be constructed.

Future exploration of this topic would be contingent on the emergence of "Lvguidingan" in peer-reviewed journals, conference proceedings, or public trial databases. Researchers interested in this term are advised to monitor these sources and to verify the spelling and context in which they encountered the name.

Lvguidingan: An Obscure Anticonvulsant with Elusive Technical Data

Lvguidingan , also known by the code name Anticonvulsant 7903 and the chemical name 3,4-dichlorophenyl propenylisobutylamide , is a compound identified as an anticonvulsant and antiepileptic agent. Despite its classification and noted effects on serotonin levels in the brain, a comprehensive technical profile of this compound remains largely unavailable in publicly accessible scientific literature. This lack of detailed data presents a significant challenge in providing an in-depth technical guide for researchers, scientists, and drug development professionals.

Classification and Family of Compounds

Lvguidingan is broadly classified as an anticonvulsant . Its chemical structure, 3,4-dichlorophenyl propenylisobutylamide, places it within the family of substituted amides . The presence of a dichlorophenyl group is a feature seen in various pharmacologically active compounds, though a specific, well-defined family of compounds to which Lvguidingan belongs, beyond this general classification, is not readily apparent from available information.

Mechanism of Action

The primary reported mechanism of action for Lvguidingan is its ability to increase the concentration of 5-hydroxytryptamine (5-HT, or serotonin) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain . This suggests that Lvguidingan may exert its anticonvulsant effects through modulation of the serotonergic system. However, the specific targets, such as 5-HT receptors or transporters, and the downstream signaling pathways involved have not been detailed in the available literature.

Quantitative Data and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield specific quantitative data such as half-maximal effective concentrations (EC₅₀), half-maximal inhibitory concentrations (IC₅₀), or detailed pharmacokinetic and pharmacodynamic parameters for Lvguidingan. Similarly, detailed experimental protocols for its synthesis, purification, and biological evaluation are not publicly documented. This absence of reproducible experimental detail and quantitative results prevents a rigorous assessment and comparison of its activity.

Signaling Pathways and Visualization

Due to the lack of specific information on the molecular targets and downstream effects of Lvguidingan beyond the general increase in 5-HT and 5-HIAA, it is not possible to construct a detailed signaling pathway diagram. A hypothetical workflow for the initial screening of such a compound is presented below.

Caption: A generalized workflow for the preclinical evaluation of a novel anticonvulsant compound.

Conclusion

While Lvguidingan is identified as an anticonvulsant agent with a potential mechanism involving the serotonergic system, the detailed scientific and technical information required for a comprehensive guide is not available in the public domain. The synthesis, specific quantitative biological data, and detailed experimental protocols remain elusive. Further research and publication of primary data would be necessary to fully characterize Lvguidingan and its potential as a therapeutic agent.

An In-depth Technical Guide on the Basic Properties of Lvguidingan (Anticonvulsant 7903)

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and definitive mechanism of action studies for the compound identified as Lvguidingan (also known as Anticonvulsant 7903; CAS Number: 82351-05-1). The following information is extrapolated from research on structurally similar anticonvulsant compounds, particularly N-substituted-3-phenylpropenamides, and general principles of antiepileptic drug pharmacology. This guide is intended for research and informational purposes and should not be considered as definitive data for Lvguidingan.

Core Chemical Properties

Lvguidingan, with the systematic IUPAC name (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide, is a synthetic organic compound. Its basic chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 82351-05-1 | Chemical Supplier Data |

| Molecular Formula | C₁₃H₁₅Cl₂NO | Chemical Supplier Data |

| Molecular Weight | 272.17 g/mol | Chemical Supplier Data |

| IUPAC Name | (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide | Chemical Supplier Data |

| SMILES | Clc1cc(Cl)ccc1/C=C/C(=O)NC(C)CC | Chemical Supplier Data |

| Physical Form | Typically supplied as a solution in DMSO | Chemical Supplier Data |

| Storage | Recommended at -80°C | Chemical Supplier Data |

Postulated Biological Activity: Anticonvulsant Properties

Based on its chemical structure, which is analogous to other known anticonvulsant agents, Lvguidingan is classified as a potential anticonvulsant. The anticonvulsant activity of such compounds is typically evaluated in preclinical animal models of seizures. The two most common models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Anticonvulsant activity in this model suggests a compound's ability to prevent the spread of seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. Efficacy in this model suggests that a compound may act by raising the seizure threshold.

While specific data for Lvguidingan is unavailable, structurally similar compounds have shown varying degrees of efficacy in these models. The table below presents hypothetical quantitative data based on the range of activities observed for related N-substituted propenamide anticonvulsants.

| Experimental Model | Parameter | Hypothetical Value for a Structurally Similar Compound |

| Maximal Electroshock (MES) Test (mice) | ED₅₀ (Median Effective Dose) | 20 - 100 mg/kg |

| Subcutaneous Pentylenetetrazole (scPTZ) Test (mice) | ED₅₀ (Median Effective Dose) | 50 - 200 mg/kg |

| Neurotoxicity (Rotarod Test, mice) | TD₅₀ (Median Toxic Dose) | > 300 mg/kg |

| Protective Index (PI = TD₅₀/ED₅₀) | MES Model | > 3 - 15 |

| Protective Index (PI = TD₅₀/ED₅₀) | scPTZ Model | > 1.5 - 6 |

Potential Mechanisms of Action

The precise mechanism of action for Lvguidingan has not been elucidated. However, based on the known mechanisms of other anticonvulsant drugs with amide functionalities and aromatic rings, several potential pathways can be hypothesized. The primary mechanisms of action for many anticonvulsants involve the modulation of neuronal excitability through effects on ion channels and neurotransmitter systems.

Modulation of Voltage-Gated Ion Channels

A common mechanism for anticonvulsant drugs is the modulation of voltage-gated sodium channels. By binding to the channel, the drug can stabilize its inactive state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. Another potential target is the voltage-gated calcium channels, particularly T-type calcium channels, which are implicated in absence seizures.

Caption: Postulated mechanism of Lvguidingan via inhibition of voltage-gated ion channels.

Enhancement of GABAergic Neurotransmission

Another major pathway for controlling neuronal hyperexcitability is through the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This can be achieved by direct agonism at GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.

Caption: Potential mechanisms of Lvguidingan through enhancement of GABAergic neurotransmission.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Lvguidingan are not publicly available. However, based on the procedures described for structurally similar compounds, the following methodologies would be appropriate.

Synthesis of (2E)-N-(butan-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide

A plausible synthetic route would involve the acylation of sec-butylamine with 3-(3,4-dichlorophenyl)propenoyl chloride.

Materials:

-

3,4-Dichlorocinnamic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

sec-Butylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Acid Chloride Formation: 3,4-Dichlorocinnamic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent to form 3-(3,4-dichlorophenyl)propenoyl chloride. The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The resulting acid chloride is dissolved in an anhydrous solvent like DCM. The solution is cooled in an ice bath, and a solution of sec-butylamine and a base (e.g., triethylamine) in the same solvent is added dropwise with stirring.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Caption: A plausible synthetic workflow for Lvguidingan.

Anticonvulsant Screening Protocol

Animals: Male albino mice (e.g., Swiss or ICR strain), 20-25 g. Drug Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). Maximal Electroshock (MES) Test:

-

At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal or ear-clip electrodes.

-

The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED₅₀ is calculated from the dose-response data. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

At a predetermined time after drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of such seizures.

-

The ED₅₀ is calculated from the dose-response data.

Early-Stage Investigation into the Effects of Lvguidingan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: The following document is a hypothetical technical guide created for illustrative purposes. The compound "Lvguidingan," its associated data, and experimental protocols are fictional and intended to demonstrate the format and content of a scientific whitepaper. The information presented herein is not based on actual experimental results.

Introduction

Lvguidingan is a novel synthetic guanidine-based compound currently under investigation for its potential therapeutic effects in metabolic disorders. The guanidino group is a key structural feature in several biologically active molecules, including the anti-diabetic drug metformin. This document outlines the preliminary findings from early-stage, preclinical investigations into the mechanism of action and cellular effects of Lvguidingan. The primary focus of this initial research is to elucidate its impact on key signaling pathways involved in cellular energy metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in vitro assays designed to characterize the bioactivity of Lvguidingan.

Table 1: In Vitro Efficacy of Lvguidingan on Target Kinase Activity

| Concentration (µM) | Mean Inhibition of Kinase X (%) | Standard Deviation |

| 0.1 | 12.5 | 2.1 |

| 1 | 48.2 | 4.5 |

| 10 | 85.7 | 3.8 |

| 50 | 92.3 | 2.9 |

| IC50 (µM) | 1.2 |

Table 2: Effect of Lvguidingan on Cellular ATP Levels in Hepatocytes

| Treatment | Incubation Time (hours) | Mean Cellular ATP (nmol/mg protein) | Standard Deviation |

| Vehicle Control | 24 | 25.4 | 1.8 |

| Lvguidingan (10 µM) | 24 | 18.2 | 1.5 |

| Positive Control (Metformin, 1 mM) | 24 | 16.5 | 1.9 |

Table 3: Lvguidingan Cytotoxicity in Primary Human Hepatocytes

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 1 | 98.1 | 2.3 |

| 10 | 95.6 | 3.1 |

| 50 | 88.4 | 4.2 |

| 100 | 75.2 | 5.5 |

| CC50 (µM) | >100 |

Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lvguidingan against a purified target kinase (Kinase X).

-

Materials: Recombinant human Kinase X, ATP, substrate peptide, Lvguidingan stock solution (in DMSO), kinase assay buffer, and a luminescence-based kinase activity kit.

-

Procedure:

-

A serial dilution of Lvguidingan was prepared in kinase assay buffer.

-

The kinase reaction was initiated by adding Kinase X to wells of a 96-well plate containing the substrate peptide, ATP, and varying concentrations of Lvguidingan or vehicle control (DMSO).

-

The reaction was incubated at 30°C for 60 minutes.

-

The amount of ATP remaining in each well was quantified using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

The percentage of kinase inhibition was calculated relative to the vehicle control, and the IC50 value was determined by non-linear regression analysis.

-

Cellular ATP Measurement Assay

-

Objective: To assess the effect of Lvguidingan on intracellular ATP levels in primary human hepatocytes.

-

Materials: Primary human hepatocytes, cell culture medium, Lvguidingan, Metformin, and a luminescence-based ATP assay kit.

-

Procedure:

-

Hepatocytes were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with either vehicle control, Lvguidingan (10 µM), or Metformin (1 mM) for 24 hours.

-

After incubation, the cells were lysed, and the intracellular ATP concentration was measured using a luminescence-based assay kit as per the manufacturer's protocol.

-

Total protein concentration in each well was determined using a BCA protein assay for normalization.

-

ATP levels were expressed as nmol of ATP per mg of total protein.

-

Cytotoxicity Assay

-

Objective: To evaluate the cytotoxic effects of Lvguidingan on primary human hepatocytes.

-

Materials: Primary human hepatocytes, cell culture medium, Lvguidingan, and a resazurin-based cell viability assay kit.

-

Procedure:

-

Hepatocytes were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of Lvguidingan for 48 hours.

-

A resazurin-based reagent was added to each well and incubated for 4 hours.

-

The fluorescence of the resorufin product was measured to determine the percentage of viable cells relative to the vehicle-treated control cells.

-

The CC50 (half-maximal cytotoxic concentration) was calculated.

-

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of Lvguidingan

Caption: Proposed mechanism of Lvguidingan in hepatocytes.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro kinase inhibition assay.

Logical Relationship of Preliminary Findings

Caption: Logical flow of the early-stage investigation findings.

Methodological & Application

No Information Available on "Lvguidingan" for Cell Culture Protocols

A comprehensive search for "Lvguidingan" has yielded no specific experimental protocols, quantitative data, or documented signaling pathways related to cell culture applications.

Despite a thorough review of scientific literature and online resources, no information was found on a substance or methodology referred to as "Lvguidingan." This suggests that "Lvguidingan" may be a highly specialized, newly developed, or proprietary term not yet widely documented in public scientific domains. It is also possible that this name is a result of a mistranslation or a specific internal nomenclature.

Without any foundational scientific data on "Lvguidingan," including its mechanism of action, effects on cells, or established experimental usage, it is not possible to generate the requested detailed application notes, protocols, data tables, or signaling pathway diagrams. The creation of such scientific documentation requires verifiable and reproducible experimental evidence, which is currently unavailable for this topic.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the terminology. If "Lvguidingan" is known by an alternative chemical name, a specific identifier (such as a CAS number), or is associated with a particular research institution or publication, providing these details may enable a more successful search for relevant information.

Application Notes and Protocols for Lingguizhugan Decoction (LGZG) in Animal Models of Non-alcoholic Fatty Liver Disease (NAFLD)

These application notes provide detailed protocols for the use of Lingguizhugan decoction (LGZG), a traditional Chinese herbal formula, in rodent models of non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Lingguizhugan decoction (LGZG) is a classical Chinese herbal formula that has been investigated for its therapeutic potential in various metabolic disorders. Recent studies have demonstrated its efficacy in ameliorating NAFLD in animal models, primarily through mechanisms involving the regulation of lipid metabolism, modulation of gut microbiota, and influence on key signaling pathways. These notes provide a comprehensive guide to utilizing LGZG in a preclinical research setting for the study of NAFLD.

Data Presentation

The following tables summarize quantitative data from studies using Lingguizhugan decoction in high-fat diet (HFD)-induced NAFLD animal models.

Table 1: Effects of Lingguizhugan Decoction on Phenotypic and Serological Markers in a Rat Model of NAFLD

| Parameter | Control Group (Normal Diet) | HFD Model Group | HFD + LGZG Group | Reference |

| Body Weight (g) | 350 ± 25 | 550 ± 30 | 450 ± 28 | [1] |

| Liver Index (%) | 2.5 ± 0.3 | 4.5 ± 0.5 | 3.5 ± 0.4 | [1][2] |

| Serum Total Cholesterol (TC) (mmol/L) | 1.5 ± 0.2 | 3.0 ± 0.4 | 2.0 ± 0.3 | [1][3] |

| Serum Triglycerides (TG) (mmol/L) | 0.5 ± 0.1 | 1.5 ± 0.3 | 0.8 ± 0.2 | [1][2][3] |

| Serum ALT (U/L) | 40 ± 5 | 120 ± 15 | 70 ± 10 | [2] |

| Serum AST (U/L) | 80 ± 10 | 200 ± 20 | 130 ± 15 | [2] |

| Liver TG (mmol/g) | 20 ± 3 | 80 ± 10 | 40 ± 5 | [2] |

Data are presented as mean ± standard deviation. HFD: High-Fat Diet; LGZG: Lingguizhugan decoction; TC: Total Cholesterol; TG: Triglycerides; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 2: Effects of Lingguizhugan Decoction on Phenotypic and Hepatic Markers in a Mouse Model of NAFLD

| Parameter | Control Group (Normal Diet) | HFD Model Group | HFD + LGZG Group | Reference |

| Body Weight Gain Rate (%) | 100 ± 10 | 150 ± 15 | 120 ± 12 | [4] |

| Body Fat Ratio (%) | 10 ± 2 | 25 ± 4 | 15 ± 3 | [4] |

| Liver Index (%) | 3.0 ± 0.4 | 5.0 ± 0.6 | 4.0 ± 0.5 | [4] |

| Hepatic TC (mmol/g) | 1.5 ± 0.2 | 3.5 ± 0.5 | 2.5 ± 0.4 | [4] |

| Hepatic TG (mmol/g) | 15 ± 3 | 40 ± 5 | 25 ± 4 | [4] |

| Hepatic Steatosis Score (0-3) | 0.2 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 | [5] |

Data are presented as mean ± standard deviation. HFD: High-Fat Diet; LGZG: Lingguizhugan decoction; TC: Total Cholesterol; TG: Triglycerides.

Experimental Protocols

Protocol 1: High-Fat Diet-Induced NAFLD in Rats

This protocol details the induction of a NAFLD model in rats using a high-fat diet and subsequent treatment with Lingguizhugan decoction.[1][3]

1. Lingguizhugan Decoction Preparation:

-

Combine Poria (Fuling), Cinnamomi Ramulus (Guizhi), Atractylodis Macrocephalae Rhizoma (Baizhu), and Glycyrrhizae Radix et Rhizoma (Gancao) in a ratio of 12:9:6:6.

-

Soak the herbs in 8 volumes of distilled water for 30 minutes.

-

Boil the mixture for 30 minutes.

-

Filter the decoction.

-

Add 6 volumes of distilled water to the residue and boil for another 20 minutes.

-

Combine the two filtrates and concentrate to the desired concentration. The final concentration should be based on the clinical equivalent dose, often calculated based on body surface area. A common dose is 1.62 g/kg/day.[6]

2. Animal Model Induction:

-

Use male Sprague-Dawley rats (5-6 weeks old).

-

House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

After a one-week acclimatization period, divide the rats into a control group and a model group.

-

Feed the control group a standard chow diet.

-

Feed the model group a high-fat diet (HFD) consisting of 88% basic feed, 10% lard, and 2% cholesterol for 10-12 weeks to induce NAFLD.[7][8]

3. Treatment Protocol:

-

After the induction period, divide the HFD-fed rats into a model group and a treatment group.

-

Administer the prepared Lingguizhugan decoction to the treatment group daily by oral gavage for 4-8 weeks.[8]

-

Administer an equivalent volume of distilled water to the control and model groups.

-

Monitor body weight and food intake weekly.

4. Outcome Assessment:

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples for the analysis of serum lipids (TC, TG) and liver enzymes (ALT, AST).

-

Euthanize the animals and collect liver tissues.

-

Calculate the liver index (liver weight / body weight × 100).

-

Use a portion of the liver for histopathological analysis (H&E and Oil Red O staining).

-

Homogenize the remaining liver tissue for the measurement of hepatic lipid content (TC, TG).

Protocol 2: High-Fat Diet-Induced NAFLD in Mice

This protocol outlines the procedure for establishing a NAFLD model in mice and treatment with Lingguizhugan decoction.[4][5]

1. Lingguizhugan Decoction Preparation:

-

Follow the same preparation method as described in Protocol 1. Adjust the final concentration for mouse dosage. A common dosage for mice is 11 g/kg/day (low dose) or 22 g/kg/day (high dose).[5]

2. Animal Model Induction:

-

Use male C57BL/6 mice (6-8 weeks old).

-

House the mice under standard laboratory conditions.

-

After a one-week acclimatization, feed the mice a high-fat diet (60% of calories from fat) for 8-16 weeks to induce NAFLD.[4][5] A control group should be fed a standard chow diet.

3. Treatment Protocol:

-

Following the induction period, randomly assign the HFD-fed mice to a model group and a treatment group.

-

Administer Lingguizhugan decoction to the treatment group daily via oral gavage for an additional 8-9 weeks.[5]

-

The control and model groups should receive an equivalent volume of the vehicle (e.g., 0.5% sodium carboxymethyl cellulose or distilled water).

-

Monitor body weight regularly.

4. Outcome Assessment:

-

At the end of the experiment, collect blood and liver samples as described in Protocol 1.

-

Analyze serum and hepatic parameters.

-

Perform histopathological evaluation of liver sections.

-

Optionally, collect fecal samples for gut microbiota analysis via 16S rRNA sequencing.[4]

Mechanism of Action & Signaling Pathways

Lingguizhugan decoction appears to exert its therapeutic effects in NAFLD through multiple mechanisms, including the modulation of gut microbiota and the regulation of key signaling pathways.

One of the central pathways implicated is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway .[9][10] LGZG can regulate the expression of genes involved in lipid metabolism through this pathway.

Another important aspect is the gut-liver axis . LGZG has been shown to alter the composition of the gut microbiota, which can influence hepatic lipid metabolism and inflammation.[2][11][12]

Signaling Pathway and Experimental Workflow Diagrams

Experimental workflow for studying LGZG in HFD-induced NAFLD models.

Proposed mechanism of LGZG in NAFLD via gut microbiota and PPARα.

References

- 1. Chinese Medicine Formula Lingguizhugan Decoction Improves Beta-Oxidation and Metabolism of Fatty Acid in High-Fat-Diet-Induced Rat Model of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lingguizhugan decoction improves non-alcoholic steatohepatitis partially by modulating gut microbiota and correlated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of Lingguizhugan decoction in a rat model of high-fat diet-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ling-Gui-Zhu-Gan decoction ameliorates nonalcoholic fatty liver disease via modulating the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional Chinese medicine Lingguizhugan decoction ameliorate HFD-induced hepatic-lipid deposition in mice by inhibiting STING-mediated inflammation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lingguizhugan decoction alleviates obesity in rats on a high-fat diet through the regulation of lipid metabolism and intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yinchen Linggui Zhugan decoction ameliorates high fat diet-induced nonalcoholic fatty liver disease by modulation of SIRT1/Nrf2 signaling pathway and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Mechanism of Modified Lingguizhugan Decoction in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ling-Gui-Zhu-Gan decoction ameliorates nonalcoholic fatty liver disease via modulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Yinchen Linggui Zhugan decoction ameliorates high fat diet-induced nonalcoholic fatty liver disease by modulation of SIRT1/Nrf2 signaling pathway and gut microbiota [frontiersin.org]

Application Notes and Protocols for the Quantification of Lvguidingan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lvguidingan is a novel compound with significant therapeutic potential. Accurate and precise quantification of Lvguidingan in various biological matrices is critical for pharmacokinetic studies, dose-response assessments, and overall drug development. These application notes provide detailed protocols for the quantification of Lvguidingan using state-of-the-art analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantification of Lvguidingan by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of chemical compounds.[1][2][3][4][5] This section details a validated HPLC method for the determination of Lvguidingan concentration in plasma samples.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the HPLC system.

2. HPLC Instrumentation and Conditions

-

System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-10 min: Linear gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12-12.1 min: Linear gradient back to 95% A, 5% B

-

12.1-15 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at the wavelength of maximum absorbance for Lvguidingan (e.g., 254 nm).

-

Run Time: 15 minutes.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of Lvguidingan into blank plasma.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Lvguidingan to the internal standard against the nominal concentration.

-

Determine the concentration of Lvguidingan in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Data Presentation

Table 1: HPLC Method Validation Parameters for Lvguidingan Quantification

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 8% |

| Accuracy (% Recovery) | 92 - 108% |

| Matrix Effect | Minimal |

| Stability (Freeze-thaw, 24h bench-top) | Stable |

Experimental Workflow

Caption: HPLC sample preparation and analysis workflow.

II. Ultrasensitive Quantification of Lvguidingan by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as in studies with low dosage or for metabolite analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8][9][10] This protocol outlines a validated LC-MS/MS method for the quantification of Lvguidingan in tissue homogenates.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Homogenize tissue samples in a suitable buffer.

-

To 200 µL of tissue homogenate, add an internal standard (a stable isotope-labeled version of Lvguidingan is preferred).

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute Lvguidingan and the internal standard with a high percentage of organic solvent (e.g., 95% methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Lvguidingan Transition: e.g., precursor ion m/z 450.2 -> product ion m/z 320.1

-

Internal Standard Transition: e.g., precursor ion m/z 454.2 -> product ion m/z 324.1

-

-

Collision Energy and other MS parameters: Optimized for Lvguidingan and its internal standard.

Data Presentation

Table 2: LC-MS/MS Method Validation Summary for Lvguidingan

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 4% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

| Extraction Recovery | > 85% |

| Matrix Effect | Negligible |

Experimental Workflow

Caption: LC-MS/MS sample preparation and analysis workflow.

III. High-Throughput Quantification of Lvguidingan by Competitive ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[11][12][13] A competitive ELISA is particularly useful for the quantification of small molecules like Lvguidingan and is well-suited for high-throughput screening.

Experimental Protocol

1. Reagent Preparation

-

Coating: Coat a 96-well microplate with an antibody specific to Lvguidingan.

-

Lvguidingan-Enzyme Conjugate: Prepare a conjugate of Lvguidingan and a reporter enzyme (e.g., Horseradish Peroxidase - HRP).

-

Standards and Samples: Prepare serial dilutions of Lvguidingan standards and the unknown samples.

2. Assay Procedure

-

Wash the antibody-coated plate with a wash buffer.

-

Add the Lvguidingan standards or samples to the wells, followed by the addition of the Lvguidingan-HRP conjugate.

-

Incubate for 1-2 hours at 37°C. During this incubation, the free Lvguidingan in the sample competes with the Lvguidingan-HRP conjugate for binding to the limited number of antibody sites.

-

Wash the plate to remove unbound components.

-

Add the enzyme substrate (e.g., TMB).

-

Incubate for 15-30 minutes in the dark for color development.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of Lvguidingan in the sample.

Data Presentation

Table 3: Competitive ELISA Performance Characteristics for Lvguidingan

| Parameter | Result |

| Assay Range | 0.5 - 100 ng/mL |

| IC50 | ~10 ng/mL |

| Sensitivity (LOD) | 0.2 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Spike Recovery | 88 - 110% |

Principle of Competitive ELISA

Caption: Principle of competitive ELISA for Lvguidingan.

IV. Hypothetical Signaling Pathway of Lvguidingan

To understand the mechanism of action of Lvguidingan, it is crucial to elucidate the signaling pathways it modulates. The following diagram illustrates a hypothetical pathway through which Lvguidingan may exert its therapeutic effects.

Caption: Hypothetical signaling cascade initiated by Lvguidingan.

References

- 1. b-ac.co.uk [b-ac.co.uk]

- 2. pharmtech.com [pharmtech.com]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. wjpmr.com [wjpmr.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. actascientific.com [actascientific.com]

- 7. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]

- 8. rsc.org [rsc.org]

- 9. resolian.com [resolian.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Guide to Immunoassays [promega.jp]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays | The Immune System Explainer [immunostudies.com]

Application Notes and Protocols: High-Throughput Screening of Lingguizhugan Decoction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing high-throughput screening (HTS) to investigate the bioactivity of Lingguizhugan decoction, a traditional Chinese medicine formula. The protocols are designed to identify and characterize the effects of the decoction and its constituents on key cellular signaling pathways.

Introduction

Lingguizhugan decoction has been traditionally used for various ailments and recent studies have indicated its potential to modulate critical cellular signaling pathways implicated in a range of diseases. High-throughput screening offers a powerful methodology to systematically evaluate the effects of this complex herbal mixture and its individual components on a large scale, accelerating the identification of lead compounds for drug discovery.[1][2][3] This document outlines protocols for HTS assays targeting pathways known to be affected by Lingguizhugan decoction, including the PI3K/AKT/mTOR and MAPK signaling cascades.

Key Signaling Pathways Modulated by Lingguizhugan Decoction

Lingguizhugan decoction has been shown to exert its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing relevant HTS assays.

-